molecular formula C20H14BrN3O4S B11359751 N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11359751
M. Wt: 472.3 g/mol
InChI Key: PMFJESAUCUTPAC-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at the 2-position with a 3-bromo-4-methoxybenzoyl group and at the 3-position with a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Its molecular formula is C₂₀H₁₄BrN₃O₄S (calculated based on substituents), with a molecular weight of approximately 480.3 g/mol.

Properties

Molecular Formula

C20H14BrN3O4S

Molecular Weight

472.3 g/mol

IUPAC Name

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C20H14BrN3O4S/c1-10-19(29-24-23-10)20(26)22-16-12-5-3-4-6-14(12)28-18(16)17(25)11-7-8-15(27-2)13(21)9-11/h3-9H,1-2H3,(H,22,26)

InChI Key

PMFJESAUCUTPAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a methoxybenzoyl precursor, followed by the formation of the benzofuran ring through cyclization reactions. The thiadiazole ring is then introduced via a series of nucleophilic substitution reactions. The final step involves the coupling of the benzofuran and thiadiazole intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromine atom in the methoxybenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. The structural features of N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide suggest mechanisms that may lead to effective cancer cell inhibition.

Case Studies

  • Study on Cell Lines : Research involving human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines demonstrated that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity .
  • Structure-Activity Relationship (SAR) : Modifications in the benzofuran and thiadiazole moieties were found to enhance anticancer activity. For instance, derivatives with electron-withdrawing groups showed increased efficacy against breast cancer cells compared to those with electron-donating groups .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structural components contribute to its effectiveness against various bacterial strains.

Antibacterial Activity

Studies have reported that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Research Findings

  • In vitro Testing : The compound was tested against standard strains such as Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has garnered attention in biochemical research.

Carbonic Anhydrase Inhibition

Recent studies have identified this compound as a potent inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance.

Mechanistic Insights

The inhibition mechanism appears to involve competitive binding at the active site of the enzyme, which is critical for maintaining intracellular pH levels. This property suggests potential applications in treating conditions like glaucoma and certain types of edema where CA activity is dysregulated .

Summary Table of Applications

ApplicationMechanismTarget Organisms/CellsReference
AnticancerInhibition of tubulin polymerization; apoptosis inductionA549 (lung), U251 (glioblastoma)
AntimicrobialDisruption of cell wall synthesisE. coli, S. aureus
Enzyme InhibitionCompetitive inhibition of carbonic anhydraseVarious physiological systems

Mechanism of Action

The mechanism of action of N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzoyl/Benzofuran Core

N-[2-(4-Bromobenzoyl)-1-Benzofuran-3-yl]-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide
  • Molecular Formula : C₁₉H₁₂BrN₃O₃S .
  • Key Differences : The benzoyl group lacks the methoxy substituent and has a bromine at the 4-position instead of 3-bromo-4-methoxy.
  • Implications :
    • The absence of the electron-donating methoxy group reduces resonance stabilization and polarity.
    • The 4-bromo substitution may lead to steric and electronic differences in receptor binding compared to the 3-bromo-4-methoxy analog.
N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Furan-2-Carboxamide
  • Molecular Formula : C₂₀H₁₅ClN₂O₄ (estimated from ).
  • Key Differences : Chlorine replaces bromine, and a furan carboxamide substitutes the thiadiazole-carboxamide.
  • Implications :
    • Chlorine’s smaller atomic radius and lower electronegativity may alter hydrophobic interactions.
    • The furan ring (less aromatic than thiadiazole) reduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) .

Heterocyclic System Modifications

5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters
  • Example: 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate .
  • Key Differences : A triazole-thioester replaces the thiadiazole-carboxamide, and the benzofuran core is absent.
  • Implications :
    • The triazole’s nitrogen-rich structure enhances hydrogen-bonding capacity but may reduce metabolic stability.
    • Thioesters are more prone to hydrolysis than carboxamides, affecting pharmacokinetics.
2-[1-(3-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-4-Methyl-N-[4-(Trifluoromethyl)Benzyl]-1,3-Thiazole-5-Carboxamide
  • Molecular Formula : C₂₄H₂₀F₃N₅O₂S ().
  • Key Differences : A thiazole-carboxamide replaces the thiadiazole, and a trifluoromethylbenzyl group introduces strong electron-withdrawing effects.
  • Implications :
    • The trifluoromethyl group increases lipophilicity and oxidative stability.
    • Thiazole’s sulfur and nitrogen atoms may engage in distinct dipole interactions compared to thiadiazole .

Substituent Electronic Effects

  • Electron-Donating Groups (e.g., Methoxy) :
    • Present in the target compound, methoxy enhances resonance stabilization and solubility via polarity.
  • Electron-Withdrawing Groups (e.g., Trifluoromethyl, Chloro) :
    • Found in analogs (), these groups increase electrophilicity and may improve target binding but reduce solubility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Heterocyclic Core Notable Features Reference
Target Compound C₂₀H₁₄BrN₃O₄S 3-Bromo-4-methoxybenzoyl 1,2,3-Thiadiazole High polarity, hydrogen-bonding capacity
N-[2-(4-Bromobenzoyl)-1-Benzofuran-3-yl]-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide C₁₉H₁₂BrN₃O₃S 4-Bromobenzoyl 1,2,3-Thiadiazole Reduced polarity vs. target
N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Furan-2-Carboxamide C₂₀H₁₅ClN₂O₄ 4-Chlorobenzoyl, furan carboxamide Furan Lower aromaticity, chloro substituent
5-(4-Methoxybenzyl)-4-Amino-1,2,4-Triazole-3-ylnaphthalene-1-Carbothioate C₂₀H₁₆N₄O₂S 4-Methoxybenzyl, triazole-thioester 1,2,4-Triazole Hydrolysis-prone thioester
2-[1-(3-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-4-Methyl-N-[4-(Trifluoromethyl)Benzyl]-... C₂₄H₂₀F₃N₅O₂S Trifluoromethylbenzyl, thiazole 1,3-Thiazole High lipophilicity, electron-withdrawing CF₃

Key Research Findings and Implications

  • Heterocyclic Core Influences Stability : Thiadiazoles (target) offer greater metabolic stability compared to triazoles () or thioesters () due to reduced hydrolysis susceptibility.
  • Trifluoromethyl vs. Methoxy : While trifluoromethyl () enhances lipophilicity, methoxy in the target compound improves aqueous solubility, a critical factor in drug development.

Biological Activity

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. With a molecular formula of C20H14BrN3O4SC_{20}H_{14}BrN_{3}O_{4}S and a molecular weight of 472.3 g/mol, this compound exhibits structural features that may contribute to its bioactivity.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural components:

  • Thiadiazole Ring : Known for its diverse biological activities, the thiadiazole moiety enhances the compound's interaction with biological targets.
  • Benzofuran and Bromomethoxy Substituents : These groups are believed to influence the compound's lipophilicity and receptor binding affinity, which are critical for its anticancer properties.

Antitumor Activity

Research indicates that compounds containing thiadiazole structures often exhibit significant anticancer properties. For instance, similar thiazole derivatives have shown promising results against various cancer cell lines. In particular, studies have demonstrated:

  • Cytotoxic Effects : Compounds with similar structures have reported IC50 values in the low micromolar range against colon carcinoma (HCT-15) and other cancer cell lines, suggesting potent antitumor activity .
  • Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Case Studies

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were tested against human cancer cell lines, revealing that modifications in the substituent groups significantly impacted cytotoxicity. The presence of electron-donating groups enhanced activity, aligning with findings for this compound .
  • Molecular Dynamics Simulations : Simulations have shown that similar compounds interact predominantly through hydrophobic contacts with target proteins such as Bcl-2, indicating a potential pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzofuran and thiadiazole may exhibit antibacterial effects. The presence of halogen atoms (like bromine) has been correlated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

Compound NameStructure FeaturesIC50 (µg/mL)Biological Activity
Compound ABenzofuran + Thiadiazole1.61Antitumor
Compound BBenzamide + Thiadiazole1.98Antitumor
This compoundBenzofuran + Bromomethoxy + ThiadiazoleTBDPotentially Antitumor

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